Pentachlorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INICGXSKJYKEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175084 | |
| Record name | Pentachlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-85-3 | |
| Record name | Pentachlorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentachlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentachlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTACHLOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Reaction Methodologies of Pentachlorobenzonitrile
Advanced Synthetic Routes for Pentachlorobenzonitrile
The synthesis of this compound can be achieved through several routes, often starting from less chlorinated precursors. Industrial preparations have historically involved high-temperature chlorination of benzonitrile (B105546). tandfonline.com However, laboratory-scale syntheses have been developed for greater accessibility and control.
One convenient laboratory method begins with the readily available pentachloronitrobenzene (B1680406). tandfonline.com This process involves two main steps:
Reduction of Pentachloronitrobenzene: Pentachloronitrobenzene is reduced to pentachlorobenzeneamine. This reduction can be performed quantitatively using platinum and hydrogen or with iron in hydrochloric acid. tandfonline.com
Sandmeyer-type Reaction: The resulting pentachlorobenzeneamine is then converted to this compound via an aprotic Sandmeyer-type reaction. tandfonline.com This is achieved using tert-butyl nitrite (B80452) and copper(I) cyanide in dimethyl sulfoxide (B87167) (DMSO). tandfonline.com The primary product is this compound, with other chlorinated compounds as byproducts. tandfonline.com
Another synthetic approach involves the reaction of pentafluorobenzonitrile (B1630612) with an excess of chloride ions. rsc.org Additionally, high-temperature vapor-phase reactions between benzonitrile and chlorine gas have been described. A method starting from toluene (B28343) involves ammoxidation to produce benzonitrile, followed by gas-phase chlorination. google.com
The table below summarizes a laboratory synthesis of this compound starting from pentachloronitrobenzene. tandfonline.com
Table 1: Synthesis of this compound from Pentachloronitrobenzene
| Step | Reactant(s) | Reagent(s) | Product |
|---|---|---|---|
| 1 | Pentachloronitrobenzene | Pt, H₂ or Fe, HCl | Pentachlorobenzeneamine |
Furthermore, this compound can be reacted with anhydrous potassium fluoride (B91410) at high temperatures (300–480°C) to yield pentafluorobenzonitrile, among other fluorinated benzonitriles. rsc.org
Reactivity and Derivatization of this compound
The reactivity of this compound is characterized by the electron-withdrawing nature of its five chlorine atoms and the nitrile group, making the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): this compound can undergo nucleophilic aromatic substitution reactions where a nucleophile displaces one of the chlorine atoms. sioc-journal.cn The presence of multiple electron-withdrawing groups facilitates this type of reaction. masterorganicchemistry.com For instance, reaction with ammonia, aniline, and various anions like methoxide (B1231860) and hydroxide (B78521) primarily results in the displacement of the fluorine atom in the analogous compound, pentafluorobenzonitrile, suggesting similar reactivity patterns for this compound. rsc.org
Hydrolysis of the Nitrile Group: The nitrile group of this compound can be hydrolyzed to form pentachlorobenzamide. This reaction is typically carried out by heating the compound in concentrated sulfuric acid. prepchem.com
Derivatization for Analytical Purposes: In environmental and food analysis, this compound can be a target analyte. gcms.czfao.orgfda.gov Derivatization techniques are sometimes employed to enhance its detectability. For example, it can be a metabolite of the fungicide chlorothalonil (B1668833) and its detection may involve derivatization steps for gas chromatography-mass spectrometry (GC-MS) analysis. acs.orgepa.gov
The following table outlines some key reactions and derivatives of this compound.
Table 2: Reactions and Derivatives of this compound
| Reactant(s) | Reagent(s)/Conditions | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Concentrated H₂SO₄, 145°C | Pentachlorobenzamide | Hydrolysis |
| This compound | Anhydrous KF, 350°C | Pentafluorobenzonitrile, 3-chlorotetrafluorobenzonitrile, 3,5-dichlorotrifluorobenzonitrile | Halogen Exchange |
Mechanistic Studies of this compound Reactions
The primary reaction mechanism involving the aromatic ring of this compound is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This mechanism proceeds through a two-step addition-elimination process.
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a chlorine atom in this case). This initial attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing substituents (the other chlorine atoms and the nitrile group). masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step by the departure of the leaving group (chloride ion). masterorganicchemistry.com
The presence of multiple electron-withdrawing groups, such as the five chlorine atoms and the cyano group in this compound, is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com The positioning of these groups relative to the leaving group also influences the reaction rate. masterorganicchemistry.com
In the context of transnitrilation reactions, where the nitrile group is transferred, mechanistic studies suggest the involvement of transition metal catalysts, such as nickel, which can facilitate the process. scholaris.ca For instance, the cyanation of aryl halides using organonitriles as the cyanide source can proceed via the in situ formation of a copper cyanide complex which then acts as the cyanating agent. uni-goettingen.de
Environmental Fate and Ecotoxicological Implications of Pentachlorobenzonitrile
Environmental Occurrence and Distribution of Pentachlorobenzonitrile
This compound's entry into the environment stems from the agricultural application of pesticides containing it as an impurity. epa.govbeyondpesticides.org Once released, its distribution is governed by its physicochemical properties, which influence its movement and partitioning in soil, water, and biota.
Soil and Sediment: Due to its chemical nature, this compound can be found in soil and sediment. The mobility and persistence of such compounds in soil are influenced by factors like adsorption and desorption, which are controlled by soil properties such as organic matter and clay content. icm.edu.pl While specific studies on PCBN's soil mobility are limited, compounds with similar characteristics (hydrophobic, low water solubility) tend to adsorb to soil particles, which can limit their transport to groundwater but makes them susceptible to transport via soil erosion. icm.edu.plstudylib.net It has been detected in soil and sediment samples, sometimes in conjunction with its parent compounds. scc-ccn.cagreenpeace.to For instance, a study of an industrial area in India identified this compound as one of several halogenated compounds in waste and sediment samples. greenpeace.to
Water: The presence of this compound in water systems is a concern due to potential runoff from treated agricultural areas. epa.gov Its low water solubility suggests it is more likely to be transported adsorbed to suspended particles rather than in a dissolved state. studylib.net Monitoring studies have included PCBN in their list of analytes for environmental water samples, indicating its relevance as a potential water contaminant. epa.gov
Biota: As a chlorinated hydrocarbon, this compound has the potential for bioaccumulation in living organisms. This process involves the accumulation of the substance in an organism at a higher concentration than in the surrounding environment. Data from the EPA indicates that the impurities in chlorothalonil (B1668833), including PCBN, might accumulate in the tissues of plants and animals following repeated applications. epa.gov It has been identified in biota, and its analysis is included in methods for detecting pesticide residues in samples like methyl mercury in biota. scc-ccn.ca Furthermore, analytical methods have been developed to detect PCBN in human serum and urine, as well as in agricultural products, highlighting its potential to enter the food chain. researcher.lifescispace.com
Environmental Occurrence of this compound
| Environmental Compartment | Summary of Findings | Key References |
|---|---|---|
| Soil & Sediment | Detected in soil and sediment, often near industrial or agricultural sites. Mobility is likely low, with transport primarily via soil erosion. | icm.edu.plscc-ccn.cagreenpeace.to |
| Water | Potential for contamination via runoff from treated fields. Likely to be associated with suspended particulate matter. | studylib.netepa.govepa.gov |
| Biota | Potential to accumulate in plant and animal tissues. Detected in various biological samples, including produce and human fluids. | epa.govscc-ccn.caresearcher.lifescispace.com |
Ecotoxicological Assessments of this compound
Ecotoxicology evaluates the effects of chemical substances on ecosystems. The ecotoxicological profile of this compound is often considered in the context of its parent compound, chlorothalonil, which is known to be highly toxic to aquatic organisms. beyondpesticides.orgepa.govjodrugs.com
Terrestrial Toxicity: Information regarding the specific toxicity of this compound to terrestrial organisms, such as soil microorganisms, birds, or mammals, is sparse. The focus of regulatory assessments has been on chlorothalonil, which is considered practically non-toxic to birds and small mammals on an acute basis. epa.gov The potential for chronic effects or impacts from impurities like PCBN is an area that has been noted as requiring further data. epa.gov Xenobiotic compounds, in general, can have ecotoxicological effects on soil organisms, potentially reducing microbial activity. nih.gov
Ecotoxicological Profile of this compound
| Organism Group | Observed/Potential Effects | Key References |
|---|---|---|
| Aquatic Organisms (Fish, Invertebrates) | Considered in the context of the high aquatic toxicity of its parent compound, chlorothalonil. Runoff from treated areas is a potential hazard. Specific LC50 values for PCBN are not readily available. | beyondpesticides.orgepa.govjodrugs.com |
| Terrestrial Organisms | Specific data is limited. Potential for effects on soil microorganisms is a general concern for xenobiotics. The need for more data on impurities has been noted. | epa.govnih.gov |
####### 4.1.1.3.2. Analysis in Complex Matrices E.g., Food Samples
Chromatographic Techniques for Pentachlorobenzonitrile Analysis
Chromatography is a powerful analytical method used to separate, identify, and quantify components within a mixture. ijfans.orgchromtech.com The fundamental principle lies in the differential distribution of compounds between a mobile phase (a moving fluid) and a stationary phase (a fixed material). philadelphia.edu.jo For this compound analysis, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques. ijfans.orgrestek.com
Gas Chromatography (GC)
Gas chromatography is a highly effective and widely used method for the analysis of volatile and semi-volatile compounds like this compound. phenomenex.com In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase. chromtech.com The separation is based on the compound's boiling point and its interaction with the stationary phase.
GC is frequently coupled with highly sensitive and specific detectors, such as mass spectrometry (MS) or a triple quadrupole mass spectrometer (MS/MS), for unambiguous identification and quantification. phenomenex.comthermofisher.com The use of GC-MS/MS is considered an industry standard for analyzing GC-amenable pesticides in food matrices. thermofisher.com This combination provides excellent selectivity, which is essential for analyzing complex samples like baby food, wheat, and herbal medicines. thermofisher.comthermofisher.comnih.gov Electron Capture Detectors (ECD) have also been utilized for the isomer-specific separation and detection of PCBN congeners. researchgate.net
Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a popular approach for extracting PCBN from diverse matrices such as baby food, fresh produce, and red chili powder. thermofisher.comacs.orglcms.cz
Detailed Research Findings from GC Analysis
Several studies have developed and validated robust GC-based methods for quantifying this compound in various samples. These methods demonstrate high sensitivity with low limits of detection (LOD) and quantification (LOQ).
A study on pesticide residues in wheat using GC-(EI)-MS/MS reported a limit of quantification of 0.005 mg/kg for this compound. thermofisher.com Similarly, an analysis of red chili powder using a GCMS-TQ8040 NX system established an LOQ of 0.005 mg/kg. lcms.cz In the analysis of baby food, a GC-MS/MS method was developed that complied with SANTE/11312/2021 guidance, showing excellent performance for multi-residue analysis at ultra-trace levels. thermofisher.com Another method for analyzing 220 pesticides reported a retention time of 19.686 minutes for this compound, with an LOD of 5.63 ng/mL and an LOQ of 16.89 ng/mL. researchgate.net
| Matrix | Technique | Column | Detector | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
|---|---|---|---|---|---|---|
| Baby Food | GC-MS/MS | Thermo Scientific™ TraceGOLD™ TG-5SilMS (30 m × 0.25 mm × 0.25 μm) | TSQ 9610 GC-MS/MS | Not explicitly stated, but confirmed at <1 µg/kg | >0.99 for 0.05–500 µg/kg range | thermofisher.comthermofisher.com |
| Wheat | GC-(EI)-MS/MS | Not specified | Triple Quadrupole MS | 0.005 mg/kg | 0.9992 | thermofisher.com |
| Red Chili Powder | GCMS-TQ8040 NX | Not specified | GC-MS/MS | 0.005 mg/kg | 0.9979 | lcms.cz |
| Herbal Medicines (Root/Rhizome) | GC-MS/MS | Not specified | EI-MS/MS | 0.002 mg/kg | Not specified | nih.gov |
| Standard Solution | GCMS-TIC | HP-5MS (30m x 0.25mm x 0.25µm) | 5973 N Mass Selective Detector | 16.89 ng/mL | Not specified | researchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique where a liquid mobile phase carries the sample through a column packed with a solid stationary phase. chromtech.com While GC is often preferred for this compound, HPLC, particularly when coupled with high-resolution accurate mass spectrometry (HRMS), is used in non-targeted workflows for screening a large number of pesticides in fresh produce. acs.orgaapco.org
| Matrix | Technique | Key Finding | Reference |
|---|---|---|---|
| Fresh Produce | UHPLC-HRMS | Screened as part of a 1087 pesticide analysis workflow. Found at 10 ppb in avocado. | aapco.org |
| Fresh Produce | LC-HRMS | Not amenable to the LC-MS analysis in this specific nDATA workflow; identified by GC-MS/MS instead. | acs.org |
| Celery, Lemon, Corn, Kale | UPLC-MS/MS | Included in a multi-residue pesticide analysis method using a tandem quadrupole mass spectrometer. | labrulez.com |
Application in Multi-Residue Pesticide Analysis
This compound (PCBN) is a significant compound in the field of analytical chemistry, particularly in the multi-residue analysis of pesticides in various matrices such as food and environmental samples. absoluteresourceassociates.comnih.govphenomenex.com Its primary application lies in its use as an internal standard or surrogate standard in chromatographic methods, most notably gas chromatography (GC) coupled with various detectors. epa.govpsu.edualsglobal.com
Gas chromatography, often paired with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is a cornerstone technique for identifying and quantifying a wide array of pesticide residues in a single analytical run. nih.govphenomenex.comrestek.com In these complex analyses, which often involve the detection of over 200 different pesticides, the accuracy and reliability of the results are paramount. restek.comrestek.com PCBN is included in comprehensive multi-residue pesticide standards kits used for the calibration and quality control of these analytical methods. restek.comlabrulez.comfoxscientific.comcloudfront.net
A study on the analysis of ultra-trace pesticide residues in baby food using GC-triple quadrupole MS demonstrated the use of PCBN in calibration. thermofisher.comthermofisher.com The method showed excellent linearity and quantitative performance for numerous pesticides, with PCBN being one of the compounds for which full-range calibration curves were established. thermofisher.comthermofisher.com
In a detailed study, a GC-MS/MS method was developed for the simultaneous analysis of over 200 pesticides. restek.com The use of a specific GC column, the Rxi-5ms, was highlighted for its ability to separate compounds that share ion transitions, thereby improving the accuracy of quantification. restek.com PCBN is often included in the comprehensive pesticide standards used to validate such methods. restek.com
Furthermore, research on the development of a reliable analytical approach for detecting multiclass pesticides in poultry meat and chicken eggs by GC-MS/MS also underscores the importance of including a wide range of compounds in the analytical method. tandfonline.com While not explicitly mentioning PCBN as a standard, the study's validation at two spiking levels for 225 pesticides showcases the complexity of these analyses where compounds like PCBN are routinely included in standard mixtures. tandfonline.com
The stability of multi-residue pesticide mixtures is a critical factor in ensuring accurate analytical results. researchgate.net Studies have been conducted to evaluate the stability of these mixtures under various storage conditions. researchgate.net It has been observed that while compounds in sealed ampoules remain stable, degradation can occur more rapidly once mixtures are combined. researchgate.net This highlights the importance of proper handling and storage of standard solutions containing PCBN.
The following tables present data from a study utilizing gas chromatography-triple quadrupole mass spectrometry for the analysis of pesticide residues in baby food, illustrating the performance of the analytical method which includes this compound.
Table 1: GC-MS/MS and Autosampler Experimental Conditions
| Parameter | Value |
| AI/AS 1610 Autosampler | |
| Injection Type | Standard |
| Sample Mode | Standard |
| Fill Strokes | 10 |
| Sample Depth | Bottom |
| Injection Mode | Fast |
| Pre-injection Delay Time (min) | 0 |
| Post-injection Delay Time (min) | 0 |
| Pre-injection Wash Cycles | 1 |
| Pre-injection Solvent Wash Volume (µL) | 6.0 |
| Post-injection Wash Cycles | 2 |
| Post-injection Solvent Wash Volume (µL) | 6.0 |
| Sample Wash Cycles | 1 |
| Sample Wash Volume (µL) | 1.0 |
| Injection Volume (µL) | 1.0 |
| TRACE 1610 GC | |
| iConnect PTV Injection Temperature (°C) | 70 (hold for 0.2 min) to 280 (at 14.5 °C/s, hold for 10 min) |
| Carrier Gas | Helium |
| Column Flow (mL/min) | 1.2 |
| Column | Thermo Scientific™ TraceGOLD™ TG-5SilMS, 30 m × 0.25 mm × 0.25 μm |
| Oven Temperature Program | 60 °C (hold for 1 min) to 130 °C (at 25 °C/min), to 230 °C (at 10 °C/min), to 300 °C (at 15 °C/min, hold for 5 min) |
| Data sourced from a study on pesticide analysis in baby food. thermofisher.com |
Table 2: Calibration Curve Data for Selected Pesticides
| Compound | Calibration Range (µg/kg) | Coefficient of Determination (R²) | Average Calibration Factor %RSD |
| Dichlobenil | 0.05–500 | 0.9989 | 5.9 |
| Pentachlorobenzene | 0.05–500 | >0.99 | <20 |
| This compound | 0.05–500 | >0.99 | <20 |
| This table illustrates the linearity of the method for this compound and other compounds. thermofisher.comthermofisher.com |
Spectroscopic and Spectrometric Characterization of this compound
The characterization of this compound relies on various spectroscopic and spectrometric techniques that provide information about its molecular structure and properties. These techniques include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the identification and quantification of this compound. nih.govrestek.comrestek.com In electron ionization (EI) mode, this compound produces a characteristic mass spectrum. The molecular ion peak cluster is observed, with the most intense peak at m/z 275, corresponding to the [M]+ ion. tandfonline.comnih.gov Other significant fragments are also observed at m/z 273 and 277. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers enhanced mass accuracy and resolving power, allowing for confident identification even in complex matrices. msconsultoria.com.peresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The ¹³C NMR spectrum in deuterated dichloromethane (B109758) (CD₂Cl₂) shows five distinct signals at chemical shifts of approximately δ 112.76, 115.12, 133.42, 135.89, and 139.41 ppm. tandfonline.com These signals correspond to the different carbon atoms in the pentachlorinated benzene (B151609) ring and the nitrile group. tandfonline.com
Infrared (IR) Spectroscopy: The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. A strong absorption is typically observed for the nitrile (C≡N) stretching vibration. tandfonline.com The IR spectrum, often recorded using the KBr pellet technique, provides a unique fingerprint for the compound. tandfonline.com
| Technique | Key Data/Findings | Reference |
|---|---|---|
| Mass Spectrometry (EI-MS) | Molecular ion [M]+ at m/z 275 (most intense), with fragments at m/z 273 and 277. | tandfonline.comnih.gov |
| ¹³C NMR (in CD₂Cl₂) | Chemical shifts at δ 112.76, 115.12, 133.42, 135.89, 139.41 ppm. | tandfonline.com |
| Infrared (IR) Spectroscopy | Characteristic strong absorption for the nitrile (C≡N) group. | tandfonline.com |
Sample Preparation and Extraction Techniques for this compound Analysis
Effective sample preparation is crucial for the accurate analysis of this compound, especially in complex food matrices. The primary goal is to extract the analyte from the sample while minimizing the co-extraction of interfering substances.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted technique for the extraction of pesticide residues, including this compound, from various food samples. thermofisher.comthermofisher.comlabrulez.comlcms.czbgb-analytik.com The standard QuEChERS procedure involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). bgb-analytik.comwebsiteonline.cn
The choice of dSPE sorbents depends on the nature of the food matrix. For general commodities, a combination of magnesium sulfate (B86663) (for water removal) and primary secondary amine (PSA) (for removal of polar interferences) is commonly used. bgb-analytik.com For matrices with high fat content, such as avocado, C18 sorbent is added to remove lipids. bgb-analytik.com In the case of pigmented samples like spinach, graphitized carbon black (GCB) can be used to remove pigments, although it may lead to the loss of some planar pesticides. bgb-analytik.com
For challenging matrices like red chili powder and honey, modified QuEChERS or simple liquid-liquid extraction procedures have been developed. lcms.czlcms.cz In the analysis of red chili powder, a modified QuEChERS method using a combination of C18, GCB, and PSA was employed for cleanup. lcms.cz For honey, a simple liquid-liquid extraction with ethyl acetate (B1210297) was used, followed by cleanup with PSA and magnesium sulfate for the GC-MS/MS portion of the analysis. lcms.cz
Automated sample preparation techniques, such as automated micro-SPE cleanup, are also being explored to improve throughput and consistency. thermofisher.com
| Technique | Description | Application Examples | Reference |
|---|---|---|---|
| QuEChERS | A two-step process involving acetonitrile extraction and dSPE cleanup. | Rice, baby food, fruits, vegetables. | thermofisher.comthermofisher.comlabrulez.comlcms.czbgb-analytik.com |
| Modified QuEChERS | Adaptations of the standard QuEChERS method for specific matrix challenges. | Red chili powder. | lcms.cz |
| Liquid-Liquid Extraction | Extraction of the analyte using an immiscible organic solvent. | Honey. | lcms.cz |
| Automated Micro-SPE | Miniaturized and automated solid-phase extraction for cleanup. | Cereals (rice and wheat). | thermofisher.com |
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical component of analytical quality assurance, ensuring that an analytical method is suitable for its intended purpose. For the analysis of this compound, method validation is typically performed in accordance with internationally recognized guidelines, such as those from SANTE. lcms.czshimadzu.comlcms.cz
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. thermofisher.comthermofisher.comthermofisher.comlabrulez.com For this compound, excellent linearity with correlation coefficients (R²) greater than 0.99 is often achieved. thermofisher.comthermofisher.comthermofisher.comlabrulez.com
Recovery (Trueness): The closeness of the mean of a set of measurements to the actual value. It is determined by analyzing fortified (spiked) samples at different concentration levels. thermofisher.comlabrulez.comshimadzu.com For this compound, mean recoveries are generally expected to be within the 70-120% range. thermofisher.comlabrulez.comshimadzu.com
Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements. Repeatability refers to measurements taken under the same conditions, while reproducibility refers to measurements taken under different conditions (e.g., different days, different analysts). shimadzu.com Precision is usually expressed as the relative standard deviation (%RSD), with values below 20% being generally acceptable. shimadzu.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov For this compound, LOQs in the low µg/kg range have been reported in various food matrices. shimadzu.comnih.gov
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. lcms.czlcms.cz This is often demonstrated by the absence of interfering peaks in blank samples. lcms.czlcms.cz
Quality assurance measures, such as the use of internal standards and regular analysis of quality control (QC) samples, are essential for monitoring the performance of the analytical method over time. lcms.cz
| Parameter | Typical Acceptance Criteria (based on SANTE guidelines) | Reported Findings for this compound | Reference |
|---|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.99 achieved in various studies. | thermofisher.comthermofisher.comthermofisher.comlabrulez.com |
| Recovery | 70-120% | Mean recoveries fall within this range. | thermofisher.comlabrulez.comshimadzu.com |
| Precision (%RSD) | ≤ 20% | RSD values are typically below 20%. | shimadzu.com |
| Limit of Quantification (LOQ) | Method- and matrix-dependent | Achieved at low µg/kg levels (e.g., 10 µg/kg). | shimadzu.comnih.gov |
Toxicological Research and Risk Assessment of Pentachlorobenzonitrile
Toxicological Studies on Pentachlorobenzonitrile
The toxicological properties of this compound have not been extensively investigated, with much of the available data coming from studies where it is considered as an impurity or a metabolite of other compounds, such as the fungicide chlorothalonil (B1668833). capotchem.comchemimpex.com
Acute toxicity data for this compound is limited. capotchem.com Some sources indicate it is harmful if swallowed. hpc-standards.com It is also suggested that it may cause skin and eye irritation. cpachem.com Specifically, it is classified as causing skin irritation and serious eye irritation. cpachem.com One report suggests it may cause respiratory irritation upon inhalation. capotchem.comcymitquimica.com
Information regarding chronic toxicity, reproductive toxicity, and specific target organ toxicity from repeated exposure is largely unavailable or not well-documented in publicly accessible literature. capotchem.com The International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen. capotchem.com Similarly, the National Toxicology Program (NTP) does not list it. lgcstandards.com
Researchers utilize this compound to study its toxicological effects, which contributes to the development of safety assessments and regulatory guidelines for chemical exposure. chemimpex.com
Table 1: Summary of Available Toxicological Information for this compound
| Toxicological Endpoint | Finding/Classification | Source |
| Acute Oral Toxicity | Harmful if swallowed. hpc-standards.com | hpc-standards.com |
| Acute Dermal Toxicity | Harmful in contact with skin. cymitquimica.com | cymitquimica.com |
| Acute Inhalation Toxicity | Harmful if inhaled. cymitquimica.com | cymitquimica.com |
| Skin Corrosion/Irritation | Causes skin irritation. cpachem.com | cpachem.com |
| Serious Eye Damage/Irritation | Causes serious eye irritation. cpachem.com | cpachem.com |
| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. capotchem.com | capotchem.com |
| Carcinogenicity | Not classified as a human carcinogen by IARC. capotchem.com | capotchem.com |
| Reproductive Toxicity | No data available. capotchem.com | capotchem.com |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. capotchem.comcymitquimica.com | capotchem.comcymitquimica.com |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. capotchem.com | capotchem.com |
Genotoxicity and Mutagenicity Studies
Genotoxicity and mutagenicity studies are essential for determining a chemical's potential to cause genetic mutations, which can lead to cancer or other diseases. For this compound, some specific studies have been conducted.
One key study is the Salmonella/Mammalian-Microsome Plate Incorporation Assay, commonly known as the Ames test. epa.gov In this test, the mutagenic potential of this compound was evaluated in several strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538). epa.gov The compound was tested at concentrations of 10, 50, 250, 500, and 1000 micrograms per plate, both with and without metabolic activation by rat kidney microsomes. epa.gov The results of this study indicated that this compound did not cause a significant increase in the number of revertant colonies compared to the negative control in any of the tested strains, either with or without metabolic activation. epa.gov Therefore, under the conditions of this assay, this compound was not found to be mutagenic. epa.gov
The U.S. Environmental Protection Agency (EPA) has noted that neither chlorothalonil nor its major metabolite are considered mutagenic. beyondpesticides.org While this compound can be an impurity in chlorothalonil, specific and comprehensive genotoxicity data for this compound itself remains limited in the public domain. epa.gov
Table 2: Genotoxicity Study of this compound
| Assay | Test System | Concentrations Tested | Metabolic Activation | Result | Source |
| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | 10, 50, 250, 500, 1000 µ g/plate | With and without rat kidney microsomes | Non-mutagenic | epa.gov |
Ecological Risk Assessment of this compound
The ecological risk assessment of this compound often occurs in the context of its presence as an impurity or degradation product of the fungicide chlorothalonil. beyondpesticides.orgepa.gov Therefore, its environmental fate and effects are linked to the use of chlorothalonil in agriculture.
This compound is known to be very toxic to aquatic life, with long-lasting effects. hpc-standards.comlgcstandards.com It is considered extremely hazardous to water. lgcstandards.com The risk to aquatic organisms is a significant concern, particularly from spray drift from agricultural applications of products containing it as an impurity. beyondpesticides.orgfao.org For instance, the EPA's ecological risk assessment for chlorothalonil has indicated that levels of concern for aquatic organisms are exceeded for various crop uses. beyondpesticides.org Marine and estuarine mollusks are identified as being at particularly high risk. beyondpesticides.org
The persistence and bioaccumulation potential of this compound are important factors in its ecological risk profile. While detailed studies on its persistence and degradability are not widely available, its chemical structure as a polychlorinated aromatic compound suggests it may be persistent in the environment. hpc-standards.comlgcstandards.com
In terms of environmental residues, studies have detected this compound as an impurity in food commodities treated with chlorothalonil. For example, it was not detected in dry beans at a limit of detection of 0.01 mg/kg. fao.org
Computational Chemistry and Modeling of Pentachlorobenzonitrile
Quantum Chemical Studies of Pentachlorobenzonitrile
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure and intrinsic properties of a molecule. While extensive, dedicated quantum chemical studies on this compound are not widely reported in publicly available literature, the application of these methods would yield significant insights.
Such studies would typically involve the calculation of various molecular properties. The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. Electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability. Furthermore, quantum calculations can determine the electrostatic potential surface, revealing regions susceptible to electrophilic or nucleophilic attack, and predict vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra.
Table 1: Illustrative Data from a Hypothetical Quantum Chemical Study on this compound This table represents the type of data that would be generated from a quantum chemical analysis; specific values are for illustrative purposes.
| Calculated Property | Description | Potential Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | -2580 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | 1.5 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 5.4 eV |
| C≡N Stretch Frequency | The calculated vibrational frequency for the nitrile group stretching. | ~2240 cm⁻¹ |
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of dynamic processes, such as conformational changes, diffusion in a solvent, or interactions with other molecules.
Specific MD simulation studies focused solely on this compound are not prominent in the reviewed scientific literature. However, the technique has been applied to related classes of compounds, such as phthalonitriles, to predict material properties like glass-transition temperatures researchgate.net. For this compound, MD simulations could be invaluable for several applications. For example, simulations could model the behavior of PCBN in different environmental compartments, such as its solvation in water or partitioning into organic matter. They could also be used to investigate its potential to permeate biological membranes, a key factor in bioaccumulation. By simulating the interactions between PCBN and biological macromolecules like proteins or DNA, researchers could explore potential mechanisms of action or binding affinities at a molecular level.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity or a specific physical property. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate variations in molecular structure to changes in activity, allowing for the prediction of properties for untested chemicals.
This compound has been subject to QSAR modeling in several contexts. Notably, it has been categorized as a potential skin sensitizer (B1316253) using QSAR methods fu-berlin.de. This type of modeling is crucial for initial hazard identification without resorting to extensive experimental testing.
In the field of analytical chemistry, QSAR and the related Quantitative Structure-Property Relationship (QSPR) models are used to predict physicochemical properties relevant to detection and analysis. This compound, as a metabolite of the fungicide chlorothalonil (B1668833), has been included in large-scale screening studies of pesticides. In these studies, QSAR/QSPR models have been developed to predict chromatographic retention times for hundreds of pesticides and their metabolites, facilitating their identification in complex samples like fresh fruits and vegetables acs.orgaapco.org. These models typically use a set of calculated molecular descriptors to build a predictive relationship acs.org.
Table 2: Applications of QSAR/QSPR Modeling for this compound
| Application Area | Predicted Property / Activity | Research Context | Citation |
| Toxicology | Potential Skin Sensitization | Categorization as a potential sensitizer based on its chemical structure. | fu-berlin.de |
| Analytical Chemistry | Chromatographic Retention Time | Prediction of retention times in large-scale pesticide screening workflows. | acs.orgaapco.org |
Applications and Future Research Directions of Pentachlorobenzonitrile
Pentachlorobenzonitrile in Agrochemical Research
This compound is a significant intermediate in the production of agrochemicals, particularly pesticides and herbicides. chemimpex.comvaluates.cominnospk.comnbinno.comindustrytoday.co.uk Its chemical structure allows for the synthesis of a variety of active ingredients that help control a wide range of pests and weeds, thereby contributing to agricultural productivity. chemimpex.cominnospk.com The compound's stability and efficacy make it a valuable component in crop protection strategies. chemimpex.comnbinno.com
Key research findings in this area include:
Intermediate for Pesticides: PCBN is a key precursor in the synthesis of certain pesticides. chemimpex.comvaluates.cominnospk.comindustrytoday.co.uk Its role as an insecticide intermediate is a primary driver of its market demand. valuates.com
Herbicide Synthesis: It is a crucial intermediate in the manufacturing of various herbicide products, offering effective weed control in agricultural settings. nbinno.com The growing global demand for food production fuels the need for effective herbicides derived from intermediates like this compound. nbinno.com
Fungicide Byproduct: this compound is known to be a byproduct of the thermal decomposition of pentachloronitrobenzene (B1680406) (quintozene, PCNB), a registered fungicide. chemicalbook.comnbinno.com
The market for this compound is expected to grow, driven by the increasing demand for more efficient and environmentally conscious pesticides and chemicals. valuates.comindustrytoday.co.uk
This compound in Material Science Research
The application of this compound extends into the field of material science, where its properties are utilized in the development of specialized materials. chemimpex.com Research in this domain has highlighted its role in the synthesis of advanced materials and specialty chemicals. chemimpex.cominnospk.com
Notable research directions include:
Flame Retardants: this compound plays a role in the creation of flame retardants, which are crucial for improving the fire safety of various materials. chemimpex.com
Specialty Chemicals: It serves as an intermediate in the synthesis of various specialty chemicals, contributing to the development of new materials with unique properties. chemimpex.cominnospk.com
Dye Intermediate: The compound is also used as an intermediate in the synthesis of dyes. industrytoday.co.uk
Continued research and development in material science are likely to uncover new applications for this compound and its derivatives. google.com
This compound as an Analytical Standard and Reagent
In analytical chemistry, this compound is employed as a reference standard for the detection and quantification of chlorinated pollutants in environmental samples. chemimpex.com Its stability and known chemical properties make it a reliable benchmark in various analytical methods. chemimpex.com
Specific applications include:
Environmental Analysis: It is used in environmental studies to understand the behavior and degradation of chlorinated compounds in ecosystems. chemimpex.com LGC Standards provides this compound as a high-quality reference standard for environmental analysis and testing. lgcstandards.comlgcstandards.com
Pesticide Residue Analysis: The compound is utilized in methods for analyzing pesticide residues in food products. For instance, it has been used in studies involving the analysis of pesticide residues in baby food and fresh produce using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). aapco.orgacs.orgthermofisher.com
Certified Reference Material: this compound is available as a Certified Reference Material (CRM) from suppliers like CPAchem, produced under ISO 9001 certified quality systems. cpachem.com
The development of new analytical techniques and the increasing need for monitoring environmental contaminants will likely sustain the demand for this compound as an analytical standard.
Emerging Research Areas for this compound
While the primary applications of this compound are well-established, ongoing research continues to explore new possibilities for this versatile compound. The focus is increasingly on developing more sustainable and efficient chemical processes.
Potential future research areas include:
Green Synthesis Methods: A key trend in the chemical industry is the shift towards more eco-friendly synthesis methods to reduce the generation of toxic by-products. industrytoday.co.uk Future research will likely focus on developing greener synthetic routes for this compound and its derivatives.
Pharmaceutical Intermediates: this compound is recognized as a pharmaceutical intermediate, suggesting its potential role in the synthesis of new drug candidates. valuates.cominnospk.comindustrytoday.co.uk Further research could explore its application in medicinal chemistry.
Toxicological Research: Researchers utilize this compound to investigate its toxicological effects, which contributes to safety assessments and the establishment of regulatory guidelines for chemical exposure. chemimpex.com
Improved Synthesis: Studies have focused on improving the laboratory synthesis of this compound, indicating a continued interest in optimizing its production. tandfonline.com
The continuous exploration of its chemical properties and potential applications, coupled with a growing emphasis on sustainable practices, will shape the future research landscape for this compound. valuates.comgoogle.com
Conclusion
Synthesis of Key Research Findings on Pentachlorobenzonitrile
This compound (PCBN) is a highly chlorinated aromatic compound that has garnered significant attention in various scientific fields. chemimpex.com Research has primarily focused on its role as a key intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. chemimpex.comindustrytoday.co.uk Its chemical structure, characterized by a benzene (B151609) ring fully substituted with chlorine atoms and a nitrile group, provides a stable and versatile scaffold for creating active ingredients for crop protection. chemimpex.comindustrytoday.co.uk The high degree of chlorination enhances its stability and efficacy in these applications. chemimpex.com
Beyond its use in agrochemical synthesis, PCBN is also utilized as an intermediate in the production of certain pharmaceuticals, including some anticonvulsants and antimicrobial agents. industrytoday.co.uk In environmental science, it serves as a crucial analytical standard for detecting and quantifying chlorinated pollutants in various environmental matrices. chemimpex.com Its presence in environmental samples is often linked to the use of the fungicide chlorothalonil (B1668833), of which PCBN can be a metabolite or impurity. acs.orginchem.org Studies have detected PCBN in samples such as cattle urine and various crops treated with chlorothalonil-based products. inchem.orgeuropa.eu
Toxicological research has been conducted to assess the safety profile of PCBN. For instance, studies like the Salmonella/Mammalian-Microsome Plate Incorporation Assay (Ames Test) have been employed to evaluate its mutagenic potential. epa.gov One such study found that PCBN did not induce a significant increase in revertant colonies in various Salmonella typhimurium strains, with or without metabolic activation. epa.gov
Broader Implications of this compound Research
The research on this compound has significant implications for both industry and environmental regulation. As a vital component in the manufacturing of effective pesticides, PCBN contributes to global food security by aiding in pest and weed control. chemimpex.comindustrytoday.co.uk The demand for such agrochemicals continues to be driven by the need to optimize crop yields. industrytoday.co.uk
However, the production and use of highly chlorinated compounds like PCBN are under increasing scrutiny due to their potential environmental impact. industrytoday.co.uk Chlorinated organic compounds can be persistent in the environment, raising concerns about their long-term effects on ecosystems. industrytoday.co.uk This has led to stricter regulations worldwide concerning the handling, production, and disposal of such chemicals, which in turn increases operational costs for manufacturers. industrytoday.co.uk
The detection of PCBN in environmental samples highlights the need for robust monitoring and analytical methods. acs.orginchem.orgeuropa.eu Its use as an analytical standard is therefore critical for ensuring the accuracy of data used in environmental risk assessments and for enforcing regulatory compliance. chemimpex.com Furthermore, the study of PCBN's toxicological profile is essential for establishing safety guidelines and protecting human and environmental health. chemimpex.comepa.gov
Vision for Future Scholarly Endeavors on this compound
Future research on this compound is likely to proceed along several key avenues. A primary focus will be the development of more environmentally benign synthesis methods and alternative, less persistent chemical intermediates for agrochemical production. industrytoday.co.uk This aligns with the broader trend in the chemical industry towards green chemistry and sustainable practices.
Further investigation into the environmental fate and transport of PCBN is crucial. This includes more comprehensive studies on its degradation pathways, bioaccumulation potential, and long-term ecological effects. capotchem.com Understanding these processes is vital for developing effective remediation strategies for contaminated sites.
In the realm of analytical chemistry, there is a continuous need to refine and improve methods for detecting trace levels of PCBN and its metabolites in complex matrices. nih.govaapco.org This includes the development of more sensitive and selective analytical techniques.
Finally, ongoing toxicological studies are necessary to fully elucidate the potential health risks associated with exposure to PCBN. This includes research into its chronic toxicity, reproductive and developmental effects, and its mechanism of action at the molecular level. capotchem.com Such data will be invaluable for updating and refining safety regulations and ensuring the responsible management of this chemical compound.
Q & A
Q. What are the standard synthesis protocols for pentachlorobenzonitrile, and how do reaction conditions influence yield?
this compound is synthesized via fluorination, dechlorination, and catalytic hydrogenation of precursor compounds. Key reagents include hydrogen gas, palladium catalysts (e.g., Pd/C), and solvents like ethyl acetate under controlled conditions (90°C, 0.5 MPa, 12 hours). Optimization of catalytic hydrogenation parameters (e.g., pressure, temperature, and catalyst loading) is critical for reducing side reactions such as incomplete dechlorination .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Gas chromatography (GC) with electron capture detection (ECD) is widely used for quantifying this compound in environmental matrices. However, co-elution with structurally similar chlorinated compounds (e.g., hexachlorobenzene) can cause interference. Modified GC methods using Florisil cleanup and methylation steps improve specificity . High-resolution GC (HRGC) on semi-polar phases like DB-1701 enhances separation of chlorinated isomers .
Q. How is this compound detected in environmental samples, and what are common extraction protocols?
Environmental detection involves solvent extraction (e.g., ethyl acetate or methanol), followed by Florisil column cleanup to remove interfering lipids and pigments. For complex matrices like food crops, methylation derivatization improves volatility for GC analysis. Recovery rates >90% are achievable with optimized pH (neutral) and temperature (room temperature) during extraction .
Q. What are the known toxicological and ecotoxicological impacts of this compound?
As a metabolite of chlorothalonil, this compound exhibits moderate persistence in soil and water. Acute toxicity studies in aquatic organisms show LC₅₀ values <1 mg/L, indicating high toxicity to invertebrates. Chronic exposure data are limited, but its structural similarity to hexachlorobenzene suggests potential bioaccumulation risks .
Advanced Research Questions
Q. How can catalytic pathways be optimized to reduce polychlorinated byproducts during this compound synthesis?
Advanced catalytic systems, such as Pd/C with diisopropylethylamine as a base, selectively promote dechlorination over competing side reactions. Kinetic studies show that maintaining hydrogen pressure at 0.5 MPa minimizes the formation of octachlorostyrene and other high-molecular-weight byproducts .
Q. What experimental strategies resolve contradictory data on this compound’s environmental persistence?
Discrepancies in half-life data (e.g., 30–120 days in soil) arise from variability in microbial activity and organic matter content. Controlled microcosm studies with isotopically labeled this compound (e.g., ¹⁴C-tracers) can isolate degradation pathways and quantify metabolite formation (e.g., 4-hydroxy-2,5,6-trichloroisophthalonitrile) .
Q. How does the structure-activity relationship of this compound influence its role as a pesticide impurity?
The electron-withdrawing cyano group enhances stability against hydrolysis compared to pentachlorobenzene. However, its planar structure allows π-π interactions with soil organic matter, reducing bioavailability. Comparative studies with chlorothalonil show that nitrile substituents decrease fungicidal efficacy but increase environmental persistence .
Q. What advanced chromatographic methods differentiate this compound from co-occurring chlorinated isomers?
Two-dimensional GC (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) resolves co-eluting isomers like this compound and pentachloroanisole. Retention indices on DB-5 (non-polar) and DB-1701 (semi-polar) columns provide complementary data for peak assignment .
Q. How do abiotic factors (e.g., UV light, pH) influence the degradation pathways of this compound?
Photolysis under UV light (254 nm) generates dechlorinated products (e.g., tetrachlorobenzonitrile) via radical-mediated pathways. Acidic conditions (pH <4) favor hydrolysis to pentachlorobenzamide, while alkaline conditions stabilize the nitrile group. LC-MS/MS with collision-induced dissociation (CID) identifies transient intermediates .
Q. What computational models predict the thermodynamic stability of this compound under varying environmental conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for C-Cl and C≡N bonds. These predict that the meta-chlorine positions are most susceptible to nucleophilic attack, aligning with experimental degradation product profiles .
Notes
- Methodological focus: Emphasized experimental design, data validation, and advanced instrumentation.
- Contradictions addressed: Conflicting persistence data resolved via isotopic tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
